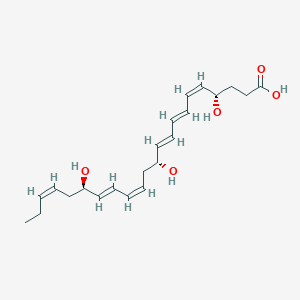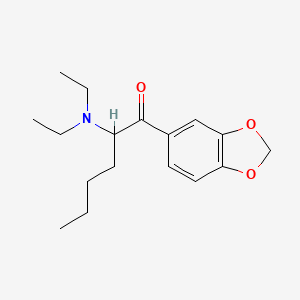![molecular formula C57H100O6 B10782964 [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B10782964.png)
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its multiple unsaturated fatty acid chains esterified to a glycerol backbone, making it a triglyceride derivative. Its structure includes three long-chain fatty acids, each with distinct configurations and positions of double bonds, contributing to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acids: (9Z,12Z)-octadeca-9,12-dienoic acid, (9E,12Z)-octadeca-9,12-dienoic acid, and (Z)-octadec-9-enoic acid. These acids are then esterified with glycerol under controlled conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is typically carried out at elevated temperatures to ensure complete esterification and to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The fatty acids and glycerol are fed into the reactor, where they undergo esterification in the presence of a catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product. Industrial methods focus on optimizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains are susceptible to oxidation, leading to the formation of peroxides and other oxidative degradation products.
Reduction: Hydrogenation can reduce the double bonds to single bonds, converting the unsaturated fatty acids to saturated ones.
Substitution: The ester linkages can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down the compound into its constituent fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is typically used for hydrogenation.
Substitution: Hydrolysis reactions often use hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Saturated fatty acid esters.
Substitution: Free fatty acids and glycerol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable model for understanding esterification and hydrolysis reactions.
Biology
In biological research, [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is investigated for its role in lipid metabolism and its effects on cellular processes. It serves as a model compound for studying the behavior of triglycerides in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of lipid-based drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs, enhancing their bioavailability.
Industry
Industrially, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also investigated for its potential use in biodegradable lubricants and as a renewable resource for producing bio-based materials.
Mechanism of Action
The mechanism of action of [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases, releasing free fatty acids and glycerol, which are then utilized in various metabolic pathways. The unsaturated fatty acids can also undergo oxidation, generating signaling molecules that modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triolein: A triglyceride composed of three oleic acid molecules esterified to glycerol.
Trilinolein: A triglyceride composed of three linoleic acid molecules esterified to glycerol.
Trilinolenin: A triglyceride composed of three linolenic acid molecules esterified to glycerol.
Uniqueness
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is unique due to its combination of different unsaturated fatty acids, each with distinct configurations and positions of double bonds. This structural diversity imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C57H100O6 |
|---|---|
Molecular Weight |
881.4 g/mol |
IUPAC Name |
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25+,29-26-,30-27- |
InChI Key |
VVEBTVMJPTZDHO-XEGMGVJDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide](/img/structure/B10782889.png)

![[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10782899.png)



![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782929.png)
![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10782934.png)



![[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B10782973.png)
![10-[2-(4-Carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10782977.png)
![1-but-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10782987.png)
